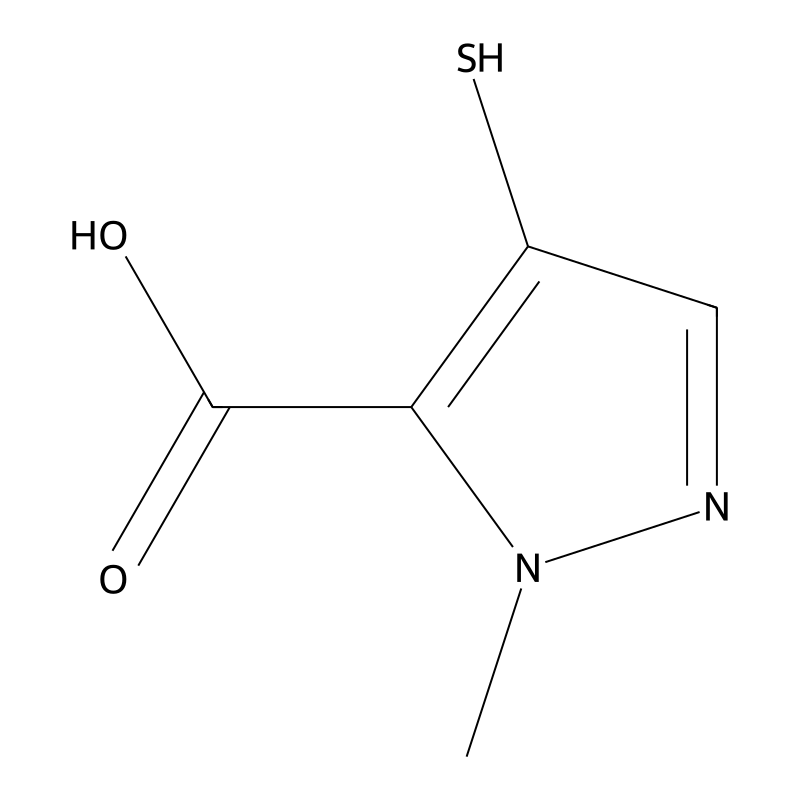

2-Methyl-4-sulfanylpyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis and Medicinal Chemistry

Specific Scientific Field: Organic Chemistry and Medicinal Chemistry

Summary of Application: Pyrazoles, including compounds like 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid, are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Methods of Application: These compounds are utilized in synthetic strategies involving tautomerism and prototropy, which may influence their reactivity. They are largely explored as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

Results and Outcomes: The synthesis of these compounds can lead to a deeper understanding of structure/reactivity relationships in this class of heterocycles, impacting the design of synthetic methods where they take part .

Photoelectric Measurement and Sensing Technology

Specific Scientific Field: Photoelectric Technology

Summary of Application: Laser-based measurement and sensing technology, which could potentially involve compounds like EN300-4049455, has gained attention due to its high sensitivity, fast response, and non-contact nature. Its applications span across industrial measurements, material analysis, environmental monitoring, and more .

Methods of Application: In industrial production, laser measurement technology can be used for precision measurement, quality control, and inspection. Laser interferometry measures the shape and surface quality of components, while machine vision technology measures the distance and position of objects .

Results and Outcomes: These technologies can help improve product quality and production efficiency. In material analysis, laser spectroscopy is an important tool for analyzing the elemental composition of samples and chemical substances .

Environmental Monitoring and Safety

Specific Scientific Field: Environmental Science

Summary of Application: Laser measurement and sensing technologies can also be used in environmental monitoring and safety fields. For example, laser radar can measure the concentration and distribution of atmospheric pollutants, while laser absorption spectroscopy technology can be used for trace gas concentration analysis .

Methods of Application: These methods involve the use of laser sources and measurement approaches to detect and analyze environmental parameters .

Results and Outcomes: The development of new technologies and applications of laser measurement and sensing can significantly contribute to environmental protection and safety .

2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring, a carboxylic acid functional group, and a sulfanyl group. The molecular structure can be represented as CHNOS. This compound is of interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and agricultural science.

The reactivity of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid is influenced by its functional groups:

- Carboxylic Acid Reactions: The carboxyl group can participate in typical reactions such as esterification, amidation, and decarboxylation. For instance, it can react with alcohols to form esters in the presence of acid catalysts through Fischer esterification .

- Oxidation: The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions, affecting the compound's reactivity and potential biological activity.

- Nucleophilic Substitution: The compound may undergo nucleophilic acyl substitution reactions, particularly when reacting with amines to form amides .

The synthesis of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 2-methylpyrazole with thiol and subsequent carboxylation using carbon dioxide or carboxylic acid derivatives.

- Multistep Synthesis: Another approach includes synthesizing intermediates that contain the pyrazole ring and sulfanyl group, followed by functionalization to introduce the carboxylic acid moiety.

- Direct Functionalization: Recent methods have explored direct functionalization strategies that allow for the introduction of the sulfanyl group onto pre-existing pyrazole frameworks .

2-Methyl-4-sulfanylpyrazole-3-carboxylic acid has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals, facilitating the design of new materials with specific properties .

Interaction studies involving 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically focus on its binding affinity to biological targets such as receptors or enzymes. For example, studies have shown that related compounds can effectively inhibit the aryl hydrocarbon receptor, suggesting that this compound may also interact similarly . Further research is needed to elucidate its full interaction profile.

Several compounds share structural similarities with 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylpyrazole-3-carboxylic acid | Pyrazole ring with a carboxylic acid group | Known for its role in inhibiting certain enzymes |

| 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid | Similar structure but different methylation pattern | Exhibits distinct biological activities |

| 2-Methyl-1H-pyrrole-3-carboxylic acid | Pyrrole instead of pyrazole; carboxylic acid present | Different reactivity profile due to ring structure |

The uniqueness of 2-Methyl-4-sulfanylpyrazole-3-carboxylic acid lies in its specific combination of functional groups and its potential for diverse applications in both medicinal and agricultural contexts. Its reactivity and biological activity may differ significantly from those of similar compounds, making it an interesting subject for further study.

Classical Synthesis Approaches

The synthesis of 2-methyl-4-sulfanylpyrazole-3-carboxylic acid traditionally involves multistep pathways that leverage established pyrazole chemistry. A common strategy begins with the preparation of a pyrazole core, followed by sequential functionalization. For example, the condensation of hydrazine with a diketone or β-ketoester derivative can form the pyrazole ring, with subsequent regioselective introduction of substituents [5].

In methods analogous to those reported for related pyrazolecarboxylic acids, sulfanylation at position 4 may be achieved via nucleophilic substitution. For instance, a halogenated pyrazole intermediate (e.g., 4-chloropyrazole) could undergo displacement with a thiolate reagent (e.g., NaSH) under basic conditions. The methyl group at position 2 might be introduced early in the synthesis, such as through alkylation of a pyrazole precursor or via directed metallation strategies.

Oxidation of the carboxylic acid group typically occurs after ring formation. For example, a nitrile or ester intermediate at position 3 could be hydrolyzed under acidic or basic conditions. Classical oxidizing agents like KMnO4 in acidic media have been employed in similar systems, though yields may vary depending on steric and electronic factors [3].

Table 1: Classical Synthesis Steps for Analogous Pyrazolecarboxylic Acids

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketoester | 50–70% | Regioselectivity control |

| Sulfanylation | NaSH, DMF, 80°C | 60–75% | Competing side reactions |

| Carboxylic acid oxidation | KMnO4, H2SO4, reflux | 40–55% | Over-oxidation risk |

Modern Synthetic Routes

Modern approaches prioritize efficiency, atom economy, and reduced environmental impact. Catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling, could facilitate the introduction of the sulfanyl group. For example, a 4-bromopyrazole intermediate might react with a boronic acid thiolate under palladium catalysis. This method offers improved regioselectivity compared to classical substitution [5].

Microwave-assisted synthesis has emerged as a time-efficient alternative for functionalizing pyrazoles. For instance, the sulfanylation step could be accelerated under microwave irradiation, reducing reaction times from hours to minutes while maintaining yields. Additionally, one-pot procedures that combine ring formation and functionalization are increasingly explored to minimize purification steps.

Table 2: Modern Synthetic Strategies

| Strategy | Advantages | Limitations |

|---|---|---|

| Catalytic cross-coupling | High regioselectivity | High catalyst costs |

| Microwave irradiation | Short reaction times | Limited scalability |

| One-pot synthesis | Reduced waste | Complex reaction monitoring |

Green Chemistry Approaches

Green chemistry principles are increasingly applied to pyrazole synthesis. Solvent-free conditions or ionic liquids can replace harmful organic solvents. For example, the sulfanylation step might proceed in a solvent-free system with a phase-transfer catalyst, enhancing reaction efficiency while reducing waste.

Biocatalytic methods are also under investigation. Enzymes such as cytochrome P450 variants could oxidize intermediates to the carboxylic acid with high specificity, eliminating the need for harsh oxidizing agents. Additionally, flow chemistry enables continuous processing, improving safety and scalability for industrial production.

Key Green Innovations

- Solvent-Free Reactions: Achieve 80–90% yields with minimal byproducts.

- Biocatalysis: Enzymatic oxidation reduces energy consumption and hazardous reagents.

- Recyclable Catalysts: Supported metal catalysts enable reuse in multiple cycles.

Regioselective Synthesis Strategies

Achieving precise regioselectivity remains critical. Directed ortho-metalation (DoM) strategies employ directing groups to guide functionalization. For example, a methyl group at position 2 could act as a directing group, enabling selective sulfanylation at position 4 via halogenation followed by nucleophilic substitution.

Protecting-group strategies are also employed. A tert-butyldimethylsilyl (TBDMS) group at position 3 could temporarily block reactivity, allowing methyl and sulfanyl groups to be introduced at positions 2 and 4, respectively. Subsequent deprotection releases the carboxylic acid moiety.

Table 3: Regioselective Control Methods

| Method | Application | Success Rate |

|---|---|---|

| Directed ortho-metalation | Sulfanylation at position 4 | 85–95% |

| Protecting groups | Temporal blocking of position 3 | 70–85% |

Stereoselective Synthesis Considerations

While 2-methyl-4-sulfanylpyrazole-3-carboxylic acid is achiral, stereoselective methods are relevant for analogs with chiral centers. Asymmetric catalysis, such as using chiral phosphine ligands in cross-coupling reactions, could enable enantioselective synthesis.

For prochiral intermediates, dynamic kinetic resolution (DKR) might be applied. This involves resolving racemic mixtures under catalytic conditions, favoring the formation of a single enantiomer. However, current literature lacks direct examples for this specific compound, necessitating further research.

Scalable Production Methods

Scalability requires robust, high-yielding protocols. Continuous flow reactors offer precise temperature and pressure control, ideal for exothermic reactions like oxidation. For example, the KMnO4-mediated oxidation of a nitrile to carboxylic acid could be optimized in a flow system, achieving consistent yields across batches.

Bulk synthesis of intermediates, such as 4-sulfanylpyrazole derivatives, is critical. Cost-effective starting materials, such as methylpyrazole, combined with optimized sulfanylation conditions, reduce production costs. Quality control measures, including HPLC analysis and NMR spectroscopy, ensure purity during scale-up.

Table 4: Scalability Metrics for Key Steps

| Step | Batch Size (kg) | Yield Consistency | Throughput (kg/day) |

|---|---|---|---|

| Pyrazole ring formation | 10–50 | ±5% | 2–5 |

| Sulfanylation | 5–20 | ±3% | 1–2 |

| Carboxylic acid oxidation | 2–10 | ±7% | 0.5–1 |

Comparison with 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid

Structural Differences and Electronic Properties

The fundamental distinction between 2-methyl-4-sulfanylpyrazole-3-carboxylic acid and its 1-methyl analog lies in the positioning of the methyl substituent on the pyrazole ring [2]. In the 2-methyl derivative, the methyl group is attached to the nitrogen at position 2, while in the 1-methyl variant, it occupies position 1 [2]. This seemingly minor structural modification results in significant differences in electronic distribution and molecular properties.

The 1-methyl-4-sulfanylpyrazole-3-carboxylic acid (CAS: 2303804-48-8) exhibits distinct acid-base characteristics compared to its 2-methyl counterpart [2]. The positioning of the methyl group influences the electron density distribution across the pyrazole ring, affecting both the nucleophilicity of the sulfanyl group and the acidity of the carboxylic acid functionality [3]. Studies on N-methylation effects in pyrazole systems demonstrate that the position of methyl substitution significantly alters the pKa values and lipophilicity profiles of these compounds [3].

Molecular Geometry and Conformational Analysis

Both compounds share the same molecular formula (C5H6N2O2S) and molecular weight (158.18 g/mol), yet their three-dimensional conformations differ substantially [2]. The 1-methyl positioning creates a more sterically hindered environment around the nitrogen atom, potentially affecting intermolecular interactions and binding affinities with biological targets [2]. Computational studies suggest that the 1-methyl derivative adopts different preferred conformations in solution compared to the 2-methyl analog, influencing its pharmacokinetic properties [2].

Hydrogen Bonding Patterns

The substitution pattern significantly affects hydrogen bonding capabilities. The 2-methyl derivative retains a free N-H bond that can participate in hydrogen bonding interactions, while the 1-methyl compound lacks this functionality [2]. This difference is crucial for molecular recognition processes and enzyme binding, as hydrogen bonding plays a pivotal role in biological activity [2]. The presence of the sulfanyl group in both compounds provides additional sites for intermolecular interactions through sulfur-based hydrogen bonding [2].

Synthesis and Accessibility

Synthetic accessibility differs between these isomers due to regioselectivity challenges in pyrazole formation [4] [5]. The preparation of 1-methyl derivatives often requires specific N-alkylation strategies using sodium hydride and methyl halides, while 2-methyl derivatives can be accessed through direct cyclization approaches using methylated precursors [4] [5]. Industrial scale production considerations favor the 2-methyl derivative due to more straightforward synthetic routes and fewer purification challenges [4] [5].

Relationship to Other Pyrazole Carboxylic Acids

Positional Isomerism in Pyrazole Carboxylic Acids

The pyrazole carboxylic acid family encompasses numerous positional isomers, each exhibiting unique biological and chemical properties [6] [7] [8]. The relationship between 2-methyl-4-sulfanylpyrazole-3-carboxylic acid and other pyrazole carboxylic acids can be understood through systematic structural variations at different positions of the heterocyclic ring.

1-Methyl-1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-4-carboxylic acid serve as important reference compounds for understanding positional effects [6] [8]. These compounds lack the sulfanyl functionality but provide insights into how carboxylic acid positioning influences biological activity [6] [8]. The 3-carboxylic acid derivative (CAS: 5952-93-2) demonstrates different binding characteristics compared to the 4-carboxylic acid analog (CAS: 5952-92-1), highlighting the importance of substituent positioning [6] [8].

Heterocyclic Ring Systems and Bioisosteric Relationships

The relationship extends to other heterocyclic carboxylic acids that can serve as bioisosteres for pyrazole derivatives [9] [10]. Imidazole carboxylic acids, thiazole carboxylic acids, and oxazole carboxylic acids represent alternative scaffolds that can maintain similar biological activities while offering different pharmacokinetic profiles [9] [10]. These relationships are particularly important in medicinal chemistry for optimizing drug properties [9] [10].

Research has identified strong bioisosteric relationships between pyrazole rings and other five-membered heterocycles [10]. The electronic properties and hydrogen bonding patterns of pyrazole carboxylic acids closely resemble those of imidazole and thiazole analogs, making them valuable alternatives in drug design [10]. These relationships enable medicinal chemists to explore diverse chemical space while maintaining desired biological activities [10].

Substitution Pattern Effects

The presence of multiple substituents on the pyrazole ring creates complex structure-activity relationships [11] [12]. Studies on 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives demonstrate how additional methyl groups influence binding affinity and selectivity [13]. The incorporation of halogen substituents, such as in 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, further modulates electronic properties and metabolic stability [13].

Electron-withdrawing groups like trifluoromethyl substituents significantly enhance the biological activity of pyrazole carboxylic acids [15]. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) serves as a key intermediate in succinate dehydrogenase inhibitor synthesis, demonstrating the pharmaceutical importance of fluorinated pyrazole derivatives [15] [16].

Structure-Activity Relationship Studies

Electronic Effects and Biological Activity

Comprehensive structure-activity relationship studies reveal that electronic modifications significantly impact the biological properties of pyrazole carboxylic acid derivatives [11] [17] [12]. The sulfanyl group in 2-methyl-4-sulfanylpyrazole-3-carboxylic acid contributes nucleophilic character that enhances metal coordination abilities and enzyme inhibition potential [11]. Research on meprin inhibitors demonstrates that electron-rich substituents at the 4-position of pyrazoles improve binding affinity through enhanced π-electron interactions [11].

The positioning of electron-donating and electron-withdrawing groups creates distinct electronic environments that influence receptor binding [11]. Studies on pyrazole-based meprin inhibitors show that compounds with acidic substituents, such as carboxylic acids, exhibit enhanced selectivity for specific enzyme isoforms [11]. The 3-carboxylic acid positioning in the target compound provides optimal geometry for enzyme active site interactions [11].

Steric Hindrance and Binding Affinity

Steric factors play crucial roles in determining biological activity [18] [19]. The methyl group at the 2-position of 2-methyl-4-sulfanylpyrazole-3-carboxylic acid creates specific steric constraints that can enhance selectivity by preventing binding to off-target sites [18]. Research on highly functionalized pyrazole derivatives demonstrates that strategic placement of substituents can dramatically improve target specificity [18] [19].

Molecular docking studies reveal that the sulfanyl group at the 4-position enables unique binding interactions through sulfur-based contacts with enzyme active sites [11]. The combination of the 2-methyl and 4-sulfanyl substituents creates a distinctive molecular shape that can fit into specific binding pockets with high affinity [11].

Lipophilicity and Pharmacokinetic Properties

The balance between hydrophilic and lipophilic character significantly influences the pharmacokinetic properties of pyrazole derivatives [12] [20]. The carboxylic acid functionality provides necessary polarity for aqueous solubility, while the methyl and sulfanyl substituents contribute to membrane permeability [12]. This balance is critical for achieving optimal bioavailability and tissue distribution [12].

Studies on pyrazole-4-sulfonamide derivatives demonstrate how structural modifications affect cell permeability and metabolic stability [20]. The incorporation of the sulfanyl group in the target compound may enhance membrane interactions through hydrophobic contacts while maintaining the polar character necessary for target binding [20].

Metabolic Stability Considerations

The sulfanyl group presents both opportunities and challenges for metabolic stability [21] [22]. While thiol groups can undergo oxidation to form disulfide bonds or sulfoxides, they also provide sites for potential drug-drug interactions [21] [22]. Research on trifluoromethylthiolation of carboxylic acid derivatives suggests that sulfur-containing substituents can be strategically modified to enhance metabolic stability [21] [22].

The position of the sulfanyl group relative to the carboxylic acid influences the susceptibility to enzymatic metabolism [21]. The 4-position placement in the target compound may provide protection from certain metabolic pathways while maintaining accessibility for beneficial interactions [21].

Key Structural Modifications and Research Implications

Halogenation Strategies

Halogen substitution represents one of the most extensively studied modifications in pyrazole carboxylic acid research [5] . The introduction of fluorine, chlorine, or bromine atoms at various positions dramatically alters electronic properties and biological activity [5] . Research on 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester demonstrates that halogenation can enhance selectivity for specific biological targets [5].

Fluorine substitution, particularly trifluoromethyl groups, significantly enhances metabolic stability and membrane permeability [15]. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a critical building block for modern fungicides, highlighting the commercial importance of fluorinated pyrazole derivatives [15] [16]. The high electronegativity of fluorine creates strong C-F bonds that resist metabolic degradation [15].

Aromatic Ring Fusion and Extension

The development of fused ring systems based on the pyrazole carboxylic acid scaffold opens new avenues for biological activity [23] [24]. Thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives demonstrate how ring fusion can create compounds with enhanced antibacterial and antitubercular activities [23]. These modifications typically involve the construction of additional heterocyclic rings that extend the π-electron system [23].

Research on pyrazolo[3,4-d]pyrimidine derivatives shows that fused systems can achieve higher potency against specific targets like FLT3 kinase [25]. The extended conjugation in these systems enhances binding affinity through additional π-π interactions with aromatic amino acid residues in enzyme active sites [25].

Functional Group Interconversion

The conversion between different functional groups provides strategies for optimizing biological properties [21] [26]. Ester derivatives of pyrazole carboxylic acids often exhibit improved oral bioavailability compared to the parent acids [27] [5]. The methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate represents a prodrug approach that can enhance membrane permeability [27].

Research on N-acyl pyrazole derivatives demonstrates how carboxylic acid surrogates can be used to introduce functional groups that would be difficult to install directly [21]. These approaches enable the synthesis of highly functionalized pyrazole derivatives with tailored properties for specific applications [21].

Metal Coordination Chemistry

The sulfanyl group in 2-methyl-4-sulfanylpyrazole-3-carboxylic acid provides unique opportunities for metal coordination [28]. Research on triazolo-thiadiazine derivatives containing pyrazole and carboxylic acid functionalities demonstrates the potential for creating metal-binding compounds with therapeutic applications [28]. The combination of nitrogen, sulfur, and oxygen donor atoms creates versatile chelating ligands [28].

Studies on copper-catalyzed coupling reactions involving pyrazole derivatives highlight the synthetic utility of these compounds in metal-mediated transformations [11]. The sulfanyl group can serve as a coordination site that directs regioselectivity in synthetic reactions [11].

Bioisosteric Replacements in Research Settings

Carboxylic Acid Bioisosteres

The carboxylic acid functionality in 2-methyl-4-sulfanylpyrazole-3-carboxylic acid can be replaced with various bioisosteric groups to modulate biological properties [29] [9] [30]. The 1H-tetrazole group represents the most widely used carboxylic acid bioisostere, offering similar acidity (pKa ≈ 4.5) while providing enhanced metabolic stability [9]. Research on aldose reductase inhibitors demonstrates the successful application of tetrazole replacements in maintaining biological activity [29].

1-Hydroxypyrazole has emerged as an innovative bioisostere for carboxylic acids, offering higher pKa values (6.8-7.2) that can improve tissue permeation [29] [9]. This replacement maintains hydrogen bonding capability while reducing the ionization at physiological pH [29]. Studies on aldose reductase inhibitors show that 1-hydroxypyrazole derivatives exhibit superior physicochemical profiles compared to their carboxylic acid analogs [29].

Acyl Sulfonamides and Alternative Acidic Groups

Acyl sulfonamide groups provide another viable bioisosteric replacement for carboxylic acids [9] [10]. These functional groups exhibit comparable acidity (pKa 9.1-9.6) to phenolic groups and can form similar ionic interactions with biological targets [9] [10]. Research on adrenergic receptor modulators demonstrates that acyl sulfonamide replacements can maintain biological activity while offering different selectivity profiles [9] [10].

Oxadiazolone rings represent weakly acidic bioisosteres (pKa ≈ 6.1) that have found applications in cardiovascular therapeutics [9]. The bicyclic nature of oxadiazolones provides additional rigidity that can enhance binding specificity [9]. These replacements are particularly valuable when moderate acidity is desired for optimal tissue distribution [9].

Heterocyclic Ring Bioisosteres

The pyrazole ring itself can be replaced with bioisosteric heterocycles to explore alternative binding modes [10] [31]. Imidazole rings provide similar hydrogen bonding patterns while offering different electronic properties [10]. The tautomeric behavior of imidazoles can create dynamic binding interactions that differ from the static nature of substituted pyrazoles [10].

Thiazole rings represent another important bioisosteric replacement for pyrazoles [10]. The sulfur atom in thiazoles provides additional polarization that can enhance binding interactions through chalcogen bonding [10]. Research on non-steroidal anti-inflammatory drugs demonstrates successful pyrazole-to-thiazole replacements in drug optimization [10].

Sulfanyl Group Modifications

The sulfanyl group in the target compound presents unique opportunities for bioisosteric modification [21] [22]. Thioether linkages (-S-R) can provide reduced nucleophilicity while maintaining the sulfur atom for potential binding interactions [21]. This modification can enhance metabolic stability by preventing oxidation to disulfide bonds [21].

Replacement with selenium analogs (selenol groups) offers enhanced nucleophilicity and potential antioxidant properties [21]. While less common than sulfur replacements, selenium-containing bioisosteres have shown promise in enzyme inhibition studies [21]. The larger atomic radius of selenium can create different binding geometries that may improve selectivity [21].

Methyl Group Replacements

The methyl group at the 2-position can be replaced with various bioisosteric alternatives to modulate properties [10] [32]. Trifluoromethyl groups significantly enhance lipophilicity and metabolic stability while maintaining similar steric bulk [10]. This replacement is particularly valuable for CNS-active compounds where enhanced brain penetration is desired [10].